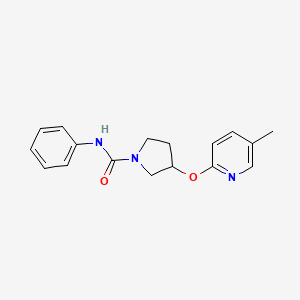

3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(5-methylpyridin-2-yl)oxy-N-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-7-8-16(18-11-13)22-15-9-10-20(12-15)17(21)19-14-5-3-2-4-6-14/h2-8,11,15H,9-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPCKGVZATXZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction.

Attachment of the Pyridine Moiety: The pyridine moiety is often introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrrolidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: This compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound shares structural motifs with other pyrrolidine/piperidine carboxamides and pyridinyloxy derivatives. Below is a detailed comparison with two closely related analogs:

Compound A : N-{(1S,2S)-2-(3-Cyanophenyl)-3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}-2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide

- Core Structure : Propanamide backbone with a substituted pyrrolidine-like side chain.

- Key Substituents :

- 5-Methylpyridin-2-yloxy group (shared with the target compound).

- Fluorine-18 radiolabel for positron emission tomography (PET) imaging.

- Therapeutic Target: Cannabinoid-1 (CB1) receptor tracer .

- Key Difference : The propanamide backbone and fluorine-18 label distinguish it from the target compound’s pyrrolidine-carboxamide structure.

Compound B : N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-Pyridinyloxy]benzylidene)piperidine-1-carboxamide

- Core Structure : Piperidine carboxamide with a benzylidene linker.

- Key Substituents :

- 5-Trifluoromethylpyridin-2-yloxy group (vs. 5-methyl in the target compound).

- Pyridazinyl carboxamide (vs. phenyl in the target compound).

- Therapeutic Target: Not explicitly stated, but the trifluoromethyl group suggests enhanced metabolic stability and lipophilicity .

- Key Difference : Piperidine ring and benzylidene spacer alter conformational flexibility compared to the target’s pyrrolidine core.

Structural and Functional Implications

Key Observations:

Pyridine Substituents :

- The 5-methyl group in the target compound and Compound A may favor moderate lipophilicity and receptor binding, whereas Compound B’s trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance .

Carboxamide Diversity :

- The N-phenyl group in the target compound may engage in π-π stacking with aromatic residues in protein binding pockets, contrasting with Compound B’s pyridazinyl group, which could participate in hydrogen bonding.

Pharmacokinetic and Pharmacodynamic Considerations

- Lipophilicity : Compound B’s trifluoromethyl group likely increases logP compared to the target compound’s methyl group, affecting blood-brain barrier permeability.

- Metabolic Stability : The target compound’s lack of fluorinated or electron-deficient groups may render it more susceptible to oxidative metabolism than Compound A or B.

- propanamide backbone may alter binding kinetics .

Biological Activity

3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that exhibits significant biological activity. Its unique structure, characterized by a pyrrolidine ring, a phenyl group, and a pyridine moiety, positions it as a promising candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound has the following chemical structure:

- Molecular Formula: C16H18N2O2

- Molecular Weight: 270.33 g/mol

- CAS Number: 1903475-44-4

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The compound may act as a ligand in biochemical assays or as a probe in molecular biology studies, influencing pathways related to neuroprotection, anti-inflammatory responses, and potential anticancer effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neuroprotective | Exhibits protective effects against neuronal injury in models of ischemia. |

| Antioxidant | Demonstrates free radical scavenging activity, potentially mitigating oxidative stress. |

| Anticancer | May inhibit cancer cell proliferation through modulation of signaling pathways. |

| Anti-inflammatory | Reduces inflammation markers in various in vitro models. |

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in an oxygen-glucose deprivation/reoxygenation (OGD/R) model using SH-SY5Y cells. The results indicated that the compound significantly reduced cell death and improved cell viability compared to untreated controls. The mechanism was linked to its antioxidant properties, which helped mitigate oxidative stress induced by OGD/R conditions.

Antioxidant Activity

In vitro assays demonstrated that the compound exhibited strong antioxidant capabilities, particularly in DPPH and ABTS radical scavenging assays. These findings suggest that this compound could be beneficial in conditions characterized by oxidative stress.

Anticancer Potential

Research has shown that this compound may inhibit the proliferation of various cancer cell lines. In one study, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. Furthermore, it demonstrated synergistic effects when combined with conventional chemotherapeutic agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidine derivatives:

| Compound | Activity | Mechanism |

|---|---|---|

| 3-(3-Methylthiophen-2-yl)-pyrrolidine | Anticonvulsant | Inhibition of sodium channels |

| N-(4-Methoxyphenyl)pyrrolidine | Analgesic | Modulation of pain pathways |

| 3-(Trifluoromethyl)pyridin-4-ylmethanol | Antioxidant | Free radical scavenging |

Q & A

Q. What are the key synthetic pathways for 3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling of the pyrrolidine carboxamide core with substituted pyridinyl and phenyl groups. Key steps include nucleophilic aromatic substitution (e.g., for oxy-group attachment) and carboxamide formation via coupling reagents like EDCI or HOBt. Optimization requires precise temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., DMF for polar intermediates), and purification via HPLC or column chromatography to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Use a combination of NMR spectroscopy (¹H/¹³C for functional group verification), mass spectrometry (HRMS for molecular weight confirmation), and FT-IR (to identify carbonyl and amide stretches). X-ray crystallography may resolve stereochemistry if crystals are obtainable. Purity should be validated via HPLC with a C18 column and UV detection at 254 nm .

Q. What initial biological assays are recommended to screen for activity?

Start with enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations, using fluorogenic substrates. Parallel cell viability assays (e.g., MTT or ATP-luciferase) in cancer or primary cell lines can assess cytotoxicity. Dose-response curves (IC₅₀) and selectivity indices against related enzymes or cell types are critical .

Advanced Research Questions

Q. How can contradictory results in biological activity between in vitro and cellular assays be resolved?

Discrepancies may arise from poor membrane permeability, metabolic instability, or off-target effects. Address this by:

- Measuring cellular uptake via LC-MS/MS.

- Performing stability assays in serum or liver microsomes.

- Using knockout cell lines or silencing RNA to confirm target specificity. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular readouts) .

Q. What strategies are effective for improving the metabolic stability of this compound?

- Structure-activity relationship (SAR) studies : Modify the pyridinyl or phenyl substituents to block cytochrome P450 oxidation (e.g., introduce electron-withdrawing groups).

- Prodrug approaches : Mask polar groups (e.g., esterification of amides) to enhance bioavailability.

- Isotope labeling : Use deuterium at metabolic hotspots to slow degradation .

Q. How can computational methods aid in elucidating the compound’s mechanism of action?

- Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding poses with target proteins.

- Run MD simulations (GROMACS) to assess binding stability and conformational changes.

- Use QSAR models to correlate structural features with activity data from analogues (e.g., substituent effects on potency) .

Q. What experimental designs are optimal for resolving synthetic challenges in scale-up?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify critical process variables.

- Flow chemistry : Implement continuous reactors for exothermic or air-sensitive steps.

- In-line analytics : Use PAT (Process Analytical Technology) like ReactIR to monitor intermediates in real time .

Data Analysis and Interpretation

Q. How should researchers address variability in enzymatic assay data?

- Normalize activity to positive/negative controls in each plate.

- Apply Grubbs’ test to remove outliers.

- Use nonlinear regression (e.g., GraphPad Prism) for robust IC₅₀ determination. Replicate experiments ≥3 times .

Q. What analytical approaches validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Detect ligand-induced protein stabilization via Western blot or MS.

- BRET/FRET : Monitor real-time interactions in live cells.

- Pull-down assays with biotinylated probes and streptavidin beads .

Structural and Functional Insights

Q. How does the compound’s stereochemistry influence its activity?

Q. What functional groups are critical for activity, and how can they be modified?

- Pyrrolidine carboxamide : Essential for target binding; substitutions here often reduce potency.

- 5-Methylpyridinyloxy group : Modulates solubility and metabolic stability. Replace with bioisosteres (e.g., pyrimidine) to explore SAR.

- N-Phenyl group : Hydrophobic interactions drive affinity; fluorination can enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.